molecular formula C9H6N2O4 B3023436 5-nitro-1H-indole-3-carboxylic acid CAS No. 6958-37-8

5-nitro-1H-indole-3-carboxylic acid

Cat. No. B3023436
CAS RN: 6958-37-8
M. Wt: 206.15 g/mol
InChI Key: OOOJXNVTVWRZMA-UHFFFAOYSA-N
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Description

5-Nitro-1H-indole-3-carboxylic acid, also known as 5-NICA, is an important organic compound that has a wide range of applications in scientific research. It is a synthetic derivative of indole-3-carboxylic acid, a naturally occurring compound that is involved in many biochemical pathways. 5-NICA has been used in a variety of scientific research studies, such as for the synthesis of new compounds, for studying the mechanism of action, and for examining the biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

5-Nitro isatin derivatives, including those based on 5-Nitro-1H-Indole-3-Carboxylic Acid, have shown potential in corrosion inhibition. One study synthesized new derivatives and evaluated their effectiveness as corrosion inhibitors in sea water, finding compound (2) as the most efficient inhibitor. This was supported by quantum mechanical calculations and experimental measurements like potentiodynamic polarization and Scanning Electron Microscopy (SEM) (Ahmed, 2018).

NMR Spectroscopy Characterization

Indole-5-carboxylic acid and its derivatives have been characterized by proton NMR spectroscopy. This study focused on the trimer of indole-5-carboxylic acid formed during electro-polymerization, using one- and two-dimensional NMR techniques for thorough analysis (Mackintosh, Mount, & Reed, 1994).

Synthesis of Novel Carboxamides

Research on the synthesis of novel 3- and 5-substituted indole-2-carboxamides includes developing compounds from 5-nitro-indole-2-carboxylate. This process involved various steps like the conversion to amides and reduction of the nitro group, demonstrating the versatility of this compound in organic synthesis (Bratton, Roth, Trivedi, & Unangst, 2000).

Study of Molecular Cocrystals

The study of molecular adducts involving indole-3-acetic acid and indole-2-carboxylic acid with 5-nitroquinoline revealed insights into charge transfer and hydrogen-bonding interactions. These adducts, especially in thin film form, showed potential for non-linear optical applications, although improvements in optical quality are needed (Lynch, Mistry, Smith, Byriel, & Kennard, 1998).

Photophysical Studies

Research into the proton transfer reactions of various indolecarboxylic acids in excited states has been conducted. This includes studying the acidity constants for prototropic equilibria in different states, contributing to a deeper understanding of photochemical reactions in these compounds (Krishnamurthy, Sinha, & Dogra, 1986).

Antimicrobial and Antiproliferative Activities

Studies on the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitroindole-2-carbohydrazides, including 5-nitro-1H-indole-2-carboxylic acid derivatives, have been conducted. These compounds have shown promising biological activities, expanding the potential applications of these derivatives in pharmaceutical research (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 5-nitro-1H-indole-3-carboxylic acid, have attracted increasing attention in recent years due to their potential therapeutic applications . They are of interest in the search for new drugs and have been used in the treatment of various disorders . The development of new methods for the synthesis of indole derivatives is a current area of research .

properties

IUPAC Name

5-nitro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOJXNVTVWRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289821
Record name 5-nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6958-37-8
Record name 6958-37-8
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Record name 5-nitro-1H-indole-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-1H-indole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (21.37 g) was added dropwise to a chilled solution of 5-nitro-1H-indole (15.0 g) in dry dimethylformamide (150 ml) under a dry N2 atmosphere. The solution was allowed to warm to room temperature, and was then heated at reflux for 24 hours. The reaction mixture was cooled and poured into water (500 ml) and the resulting dark brown precipitate was filtered, suspended in water (200 ml) containing sodium hydroxide (50.0 g), and heated at reflux for 3 hours. The dark brown solution was cooled to room temperature, extracted with ether (4×100 ml), acidified to pH2 and the title compound filtered and dried (19 g), m.p. 256°-258° C. δH (360 MHz, DMSO-d6) 7.71 (1H, d, J=7.2 Hz, H-7), 8.9 (1H, dd, J=7.2, 1.0 Hz), 8.27 (1H, s, H-2), 8.89 (1H, d, J= 1.0 Hz, H-4); m/z 206 (M+, 70), 163 (10), 138 (20), 123 (100, 106 (15), 81 (10%).
Quantity
21.37 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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